molecular formula C12H15N B13086178 Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene

Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene

Cat. No.: B13086178
M. Wt: 173.25 g/mol
InChI Key: SNTXKXAGKRGUSQ-UHFFFAOYSA-N
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Description

Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene (CAS 1187228-56-3) is a spirocyclic compound featuring a bicyclo[4.2.0]octane system fused to a piperidine ring via a spiro junction, with a conjugated triene moiety. This structure combines rigidity from the bicyclic framework with the basicity and solubility imparted by the piperidine heterocycle.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

spiro[bicyclo[4.2.0]octa-1,3,5-triene-7,3'-piperidine]

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-12(11)6-3-7-13-9-12/h1-2,4-5,13H,3,6-9H2

InChI Key

SNTXKXAGKRGUSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=CC=CC=C32)CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene typically involves multiple steps, including the formation of the spiro center and the construction of the bicyclic and piperidine rings. One common method involves the use of carbenoid reactions, such as the Doering-Moore-Skatebol reaction, which introduces the spiro center through the addition of dichlorocarbene to a suitable precursor . The reaction conditions often require low temperatures and the presence of trapping reagents like methyl lithium and 1,3-diphenylisobenzofuran .

Industrial Production Methods

Industrial production of Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene may involve scalable synthetic routes that ensure high yield and purity. Techniques such as column chromatography and liquid-liquid extraction are frequently employed to isolate and purify the compound . The use of automated synthesis and purification systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like halides or amines replace specific functional groups on the compound.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[bicyclo[42

Scientific Research Applications

Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Spiro[bicyclo[4.2.0]octane-7,3’-piperidine]-1,3,5-triene exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s rigidity and chirality also play a role in its biological activity, influencing how it interacts with various biomolecules .

Comparison with Similar Compounds

Bicyclo[4.2.0]octa-1,3,5-triene (Benzocyclobutene, CAS 694-87-1)

Structural Differences :

  • Core Structure : Benzocyclobutene lacks the spiro-connected piperidine ring and triene system. It is a simpler bicyclic hydrocarbon with the formula C₈H₈ .
  • Molecular Weight : 104.15 g/mol vs. the target compound’s higher molecular weight (exact value unspecified but estimated to exceed 200 g/mol due to the piperidine moiety) .

Physicochemical Properties :

  • Boiling Point : Benzocyclobutene boils at ~164°C, while the spiro compound’s boiling point is expected to be higher due to increased molecular complexity .
  • Solubility : Benzocyclobutene is sparingly soluble (0.56 g/L in water), whereas the piperidine in the spiro compound may enhance solubility in polar solvents .

Spiro[1H-indene-1,4'-piperidine] (CAS 33042-66-9)

Structural Differences :

  • Core Structure : Features an indene-piperidine spiro system instead of bicyclo-octane. The indene’s aromaticity contrasts with the triene’s conjugation in the target compound .

Molecular Weight :

  • 185.26 g/mol vs. the target compound’s higher mass, suggesting differences in steric bulk and intermolecular interactions .

Functional Implications :

  • The indene system may enhance π-π stacking in materials science, whereas the bicyclo-octane’s strain could favor reactivity in ring-opening reactions .

Natural Spiro Compounds from Drimiopsis barteri

Structural Differences :

  • Examples include spiro{2H-1-benzopyran-7′-bicyclo[4.2.0]octa[1,3,5]-triene}-4-one, which incorporates a benzopyran ring and ketone functionality .

Functional Groups :

  • Methoxy and hydroxy groups in natural derivatives confer antioxidant or antimicrobial properties, absent in the synthetic target compound .

Thermodynamic Data

  • Benzocyclobutene : ΔfH°gas = 47.7 ± 0.2 kcal/mol .
  • Spiro Compound : Data unspecified, but the piperidine ring likely increases stability due to reduced ring strain compared to benzocyclobutene.

Data Tables

Table 1: Key Properties of Compared Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water)
Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene 1187228-56-3 Not specified >200 (estimated) Not available Moderate (predicted)
Bicyclo[4.2.0]octa-1,3,5-triene 694-87-1 C₈H₈ 104.15 164.3 0.56 g/L
Spiro[1H-indene-1,4'-piperidine] 33042-66-9 C₁₃H₁₅N 185.26 Not available Not available

Biological Activity

Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Molecular Characteristics

  • Molecular Formula : C12_{12}H15_{15}N
  • Molecular Weight : 173.25 g/mol
  • CAS Number : 1187228-57-4

The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Case Study 1 : A study on related bicyclic compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including HL-60 and MCF-7. These compounds induced apoptosis through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored:

  • Case Study 2 : Inhibitory effects on cyclooxygenase (COX) enzymes have been reported for structurally related compounds, suggesting that this compound may exhibit similar activity . This could be beneficial in managing inflammatory conditions.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antimicrobial properties:

  • Table 1: Antimicrobial Activity of Related Compounds
Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 mg/mL
Compound BEscherichia coli25 mg/mL
Compound CKlebsiella pneumonia12.5 mg/mL

These findings indicate a promising avenue for further exploration in the development of new antimicrobial agents.

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways via ROS generation.
  • Inhibition of Enzymatic Activity : The potential inhibition of COX enzymes suggests a mechanism for reducing inflammation.
  • Antimicrobial Action : The structural features may allow for effective binding to microbial targets.

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. Its potential anticancer, anti-inflammatory, and antimicrobial properties warrant comprehensive studies to elucidate its mechanisms of action and therapeutic applications.

Future research should focus on:

  • Detailed pharmacological studies to assess efficacy and safety.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity.
  • Clinical trials to validate preclinical findings.

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